(3-iodopropyl)cyclopropane
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Overview
Description
(3-iodopropyl)cyclopropane is an organic compound with the molecular formula C6H11I It consists of a cyclopropane ring substituted with a 3-iodopropyl group
Mechanism of Action
Target of Action
It’s known that cyclopropane derivatives, which 3-iodopropylcyclopropane is a part of, have been used in the modification of pharmacologically active compounds . The cyclopropane fragment imposes conformational rigidity on the molecules of physiologically active compounds .
Mode of Action
Cyclopropane derivatives are known to increase the metabolic stability of target structures . This suggests that 3-Iodopropylcyclopropane may interact with its targets by enhancing their metabolic stability.
Biochemical Pathways
It’s known that cyclopropane derivatives can extend the scope of the therapeutic action of medicines . This suggests that 3-Iodopropylcyclopropane may influence various biochemical pathways, leading to a broad range of downstream effects.
Pharmacokinetics
The cyclopropane fragment in 3-iodopropylcyclopropane is known to increase the metabolic stability of target structures , which could potentially impact its bioavailability.
Result of Action
Given that cyclopropane derivatives can extend the scope of the therapeutic action of medicines , it’s plausible that 3-Iodopropylcyclopropane could have a wide range of effects at the molecular and cellular levels.
Action Environment
It’s known that the cyclopropane fragment in 3-iodopropylcyclopropane can increase the metabolic stability of target structures , suggesting that it may have a certain degree of environmental stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-iodopropyl)cyclopropane typically involves the reaction of cyclopropane with 3-iodopropyl halides under specific conditions. One common method is the reaction of cyclopropylmagnesium bromide with 1-iodopropane in the presence of a palladium catalyst. This reaction proceeds under mild conditions and yields the desired product with high selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
(3-iodopropyl)cyclopropane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of cyclopropylpropane.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Substitution: Formation of azides, nitriles, or thiols.
Oxidation: Formation of cyclopropyl alcohols or ketones.
Reduction: Formation of cyclopropylpropane.
Scientific Research Applications
(3-iodopropyl)cyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the synthesis of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- Cyclopropylmethyl iodide
- Cyclopropyl ethyl iodide
- Cyclopropylpropyl iodide
Uniqueness
(3-iodopropyl)cyclopropane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the iodine atom enhances its reactivity and potential for further functionalization compared to other cyclopropyl derivatives .
This comprehensive overview highlights the significance of this compound in various scientific domains and its potential for future research and applications
Properties
IUPAC Name |
3-iodopropylcyclopropane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11I/c7-5-1-2-6-3-4-6/h6H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWFXXSZVSSHHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCCI |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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